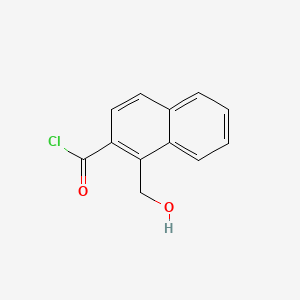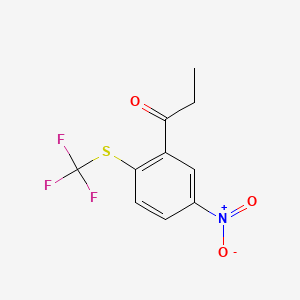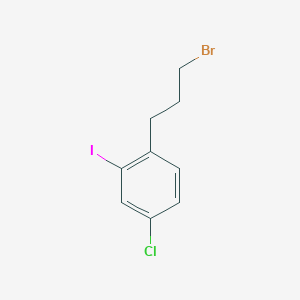
(2-Cyanoethoxy)(oxo)phosphaniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethoxy)(oxo)phosphaniumolate is an organophosphorus compound characterized by the presence of a cyano group, an ethoxy group, and an oxo group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethoxy)(oxo)phosphaniumolate typically involves the reaction of phosphorus oxychloride with 2-cyanoethanol under controlled conditions. The reaction proceeds as follows:
POCl3+HOCH2CH2CN→this compound+HCl
The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyanoethoxy)(oxo)phosphaniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Cyanoethoxy)(oxo)phosphaniumolate is used as a reagent for introducing cyano and ethoxy groups into target molecules. It serves as a versatile intermediate in the synthesis of complex organic compounds.
Biology
Medicine
Research is ongoing to explore the use of this compound in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.
Industry
In materials science, the compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2-Cyanoethoxy)(oxo)phosphaniumolate exerts its effects involves the interaction of its functional groups with target molecules. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. The oxo group can act as a coordinating site for metal ions, facilitating catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyanoethoxy)(oxo)phosphorane: Similar structure but different oxidation state.
(2-Cyanoethoxy)(oxo)phosphonium chloride: Contains a chloride ion instead of an oxo group.
(2-Cyanoethoxy)(oxo)phosphonate: Contains a phosphonate group instead of a phosphaniumolate group.
Uniqueness
(2-Cyanoethoxy)(oxo)phosphaniumolate is unique due to its combination of cyano, ethoxy, and oxo groups attached to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
118221-88-8 |
|---|---|
Formule moléculaire |
C3H4NO3P |
Poids moléculaire |
133.04 g/mol |
Nom IUPAC |
2-cyanoethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/C3H4NO3P/c4-2-1-3-7-8(5)6/h1,3H2 |
Clé InChI |
GCEAOTDZXFRRHC-UHFFFAOYSA-N |
SMILES canonique |
C(CO[P+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
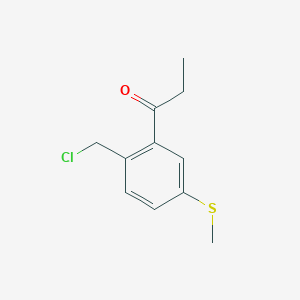

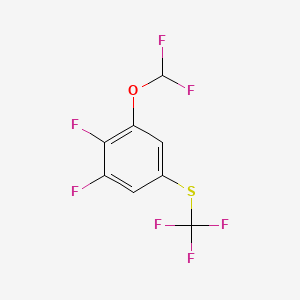
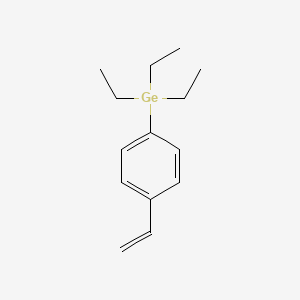
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
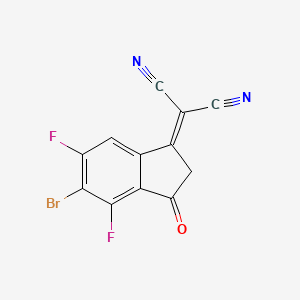


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)
